molecular formula C10H13NO5S2 B14912554 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid

3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid

Cat. No.: B14912554
M. Wt: 291.3 g/mol
InChI Key: NXJHBIMEJDYJCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Methylmorpholino)sulfonyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylmorpholino group enhances its solubility and reactivity compared to other thiophene derivatives .

Properties

Molecular Formula

C10H13NO5S2

Molecular Weight

291.3 g/mol

IUPAC Name

3-(2-methylmorpholin-4-yl)sulfonylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H13NO5S2/c1-7-6-11(3-4-16-7)18(14,15)8-2-5-17-9(8)10(12)13/h2,5,7H,3-4,6H2,1H3,(H,12,13)

InChI Key

NXJHBIMEJDYJCV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)S(=O)(=O)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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